

A Guide to Enhancing Reproducibility and Repeatability in Nanoparticle Tracking Analysis (NTA) Measurements

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For researchers, scientists, and drug development professionals, achieving consistent and reliable data from Nanoparticle Tracking Analysis (NTA) is paramount. This guide provides a comprehensive comparison of factors influencing NTA measurement reproducibility and repeatability, supported by experimental data and detailed protocols. By understanding and controlling key variables, users can significantly improve the quality and reliability of their NTA results.

Nanoparticle Tracking Analysis (NTA) is a powerful technique for sizing and counting nanoparticles in liquid suspension. It operates by visualizing and tracking the Brownian motion of individual particles, from which their hydrodynamic diameter and concentration can be determined. Despite its widespread use, the reproducibility and repeatability of NTA measurements can be influenced by a variety of factors, from instrument settings to sample preparation. This guide delves into these critical aspects to empower users to generate more robust and comparable data.

Factors Influencing NTA Measurement Reproducibility and Repeatability

The consistency of NTA measurements hinges on meticulous control over several key parameters. These can be broadly categorized into instrument settings, sample characteristics, and environmental factors. A lack of standardization in any of these areas can lead to

significant variability in results, making it difficult to compare data across different experiments, instruments, or laboratories.[1][2]

A multi-round interlaboratory comparison (ILC) of NanoSight instruments highlighted that with refined protocols and software advancements, it is possible to achieve high levels of reproducibility. For monodisperse samples, percentage coefficients of variation (% CV) for sizing were reported to be below 5%. Furthermore, with the application of software corrections, sizing accuracy could exceed 97%, and the CV for concentration measurements could be less than 9%.[2]

Key Parameters to Control:

- **Instrument Settings:** Camera level and detection threshold are critical software settings that must be optimized by the operator based on the sample's characteristics.[1] Inconsistent settings between measurements will lead to variations in the particles detected and tracked, directly impacting size and concentration results.
- **Sample Preparation:**
 - **Dilution:** Samples typically require dilution to achieve an optimal particle concentration for NTA, generally in the range of 10^7 to 10^9 particles/mL.[1] The diluent itself should be free of particulate contamination, and its background should be characterized.[1]
 - **Filtration:** Sample filtration may be necessary to remove large aggregates or contaminants that can interfere with the analysis.[3] However, the choice of filter membrane is crucial to avoid altering the sample.[3]
- **Temperature and Viscosity:** The Stokes-Einstein equation, which underpins NTA calculations, is dependent on the temperature and viscosity of the sample.[1] Maintaining a stable and accurately recorded temperature is therefore essential for accurate and reproducible sizing.[1]
- **Number of Video Replicates:** Increasing the number of video replicates captured for each sample can significantly improve the precision of concentration measurements by reducing the overall variance.[4][5]

Comparative Data on NTA Reproducibility and Repeatability

The following tables summarize quantitative data from studies assessing the reproducibility and repeatability of NTA measurements. These tables provide a snapshot of the level of consistency that can be achieved under controlled conditions.

Table 1: Inter-Laboratory Comparison of NTA Size Measurements

Sample Type	Nominal Size (nm)	Mean Measured Size (nm)	Coefficient of Variation (CV)	Number of Labs
Gold Nanoparticles	60	62.02 ± 1.97	< 4%	7

This data is derived from an inter-laboratory comparison study on gold nanoparticles. The low coefficient of variation indicates good reproducibility of size measurements across different laboratories when using a standardized protocol.[\[6\]](#)

Table 2: Repeatability of NTA Measurements for Polystyrene Standards

Nominal Size (nm)	Mean Measured Size (nm)	Standard Deviation (nm)
50	51	2
100	102	3
200	205	5
400	408	9

This table shows the high repeatability of NTA size measurements for polystyrene standards, with the measured sizes closely matching the nominal values.[\[7\]](#)

Table 3: Impact of Video Replicates on the Precision of NTA Concentration Measurements in Human Plasma

Number of Video Replicates	Maximum Relative Standard Error (RSE)
5	64.37%
15	44.34%

This table demonstrates that increasing the number of video replicates from 5 to 15 significantly improves the precision (reduces the RSE) of NTA concentration measurements in a complex biological sample like human plasma.[\[5\]](#)

Experimental Protocols for Reproducible NTA Measurements

Adherence to a detailed and standardized experimental protocol is the most critical step towards achieving reproducible and repeatable NTA data. The following protocol outlines the key steps for preparing and analyzing samples using a NanoSight NTA instrument.

I. Instrument Preparation and Quality Control

- **System Cleaning:** Thoroughly flush the system with particle-free deionized water or an appropriate cleaning solution to remove any residual particles from the previous user.
- **Calibration:** Regularly check the instrument's performance using size-traceable standards (e.g., polystyrene beads of a known size). The measured size should be within the manufacturer's specified tolerance of the nominal size.[\[8\]](#)

II. Sample Preparation

- **Dilution:**
 - Use a particle-free diluent (e.g., 0.2 μm filtered PBS or deionized water).
 - Perform a serial dilution of the sample to achieve a particle concentration between 20 and 100 particles per frame, which typically corresponds to 10^7 to 10^9 particles/mL.[\[9\]](#)
 - Gently mix the diluted sample by inverting the tube; avoid vortexing to prevent aggregation.[\[10\]](#)

- Filtration (if necessary): If the sample contains large aggregates or contaminants, filter it through a low-protein-binding syringe filter (e.g., 0.22 μm PVDF). Be aware that filtration may selectively remove larger particles from the sample.

III. Data Acquisition

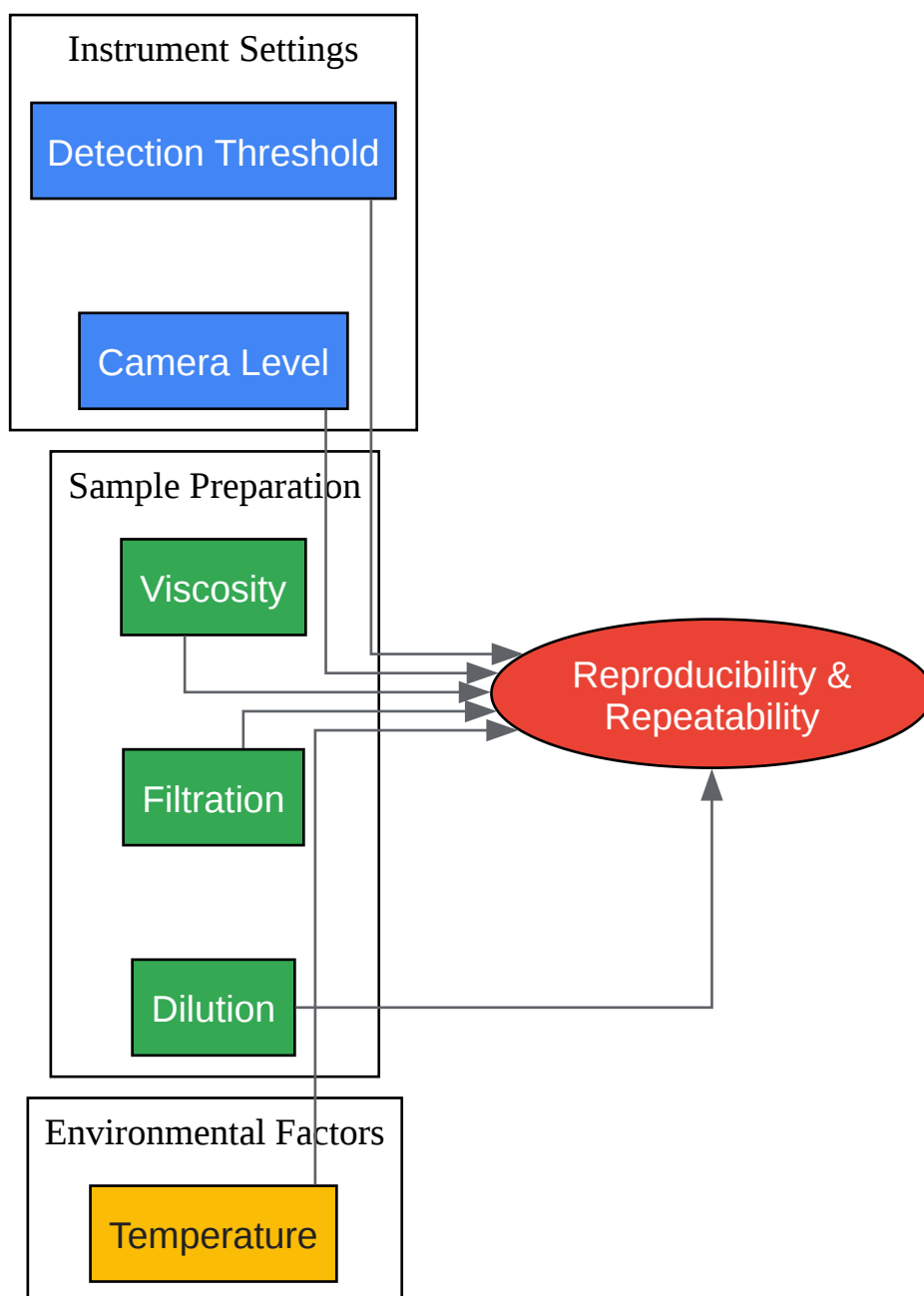
- Sample Loading: Carefully load the sample into the flow cell, avoiding the introduction of air bubbles.
- Focusing: Adjust the focus to obtain sharp, well-defined particles.
- Setting Capture Parameters:
 - Camera Level: Adjust the camera level to visualize the maximum number of particles without excessive background noise.
 - Detection Threshold: Set the detection threshold to ensure that all valid particles are being tracked without including noise.
 - Temperature: Ensure the sample temperature is stable and recorded.
- Video Capture: Capture a minimum of 3-5 videos of 30-60 seconds duration for each sample to ensure statistical robustness.[\[8\]](#)

IV. Data Analysis

- Processing: Analyze the captured videos using the NTA software. Ensure that the analysis settings (e.g., detection threshold) are consistent for all measurements of the same sample.
- Reporting: Report the mean size, mode size, and standard deviation, along with the particle concentration. It is also crucial to report all instrument and software settings used for the measurement to ensure transparency and allow for replication.[\[11\]](#)

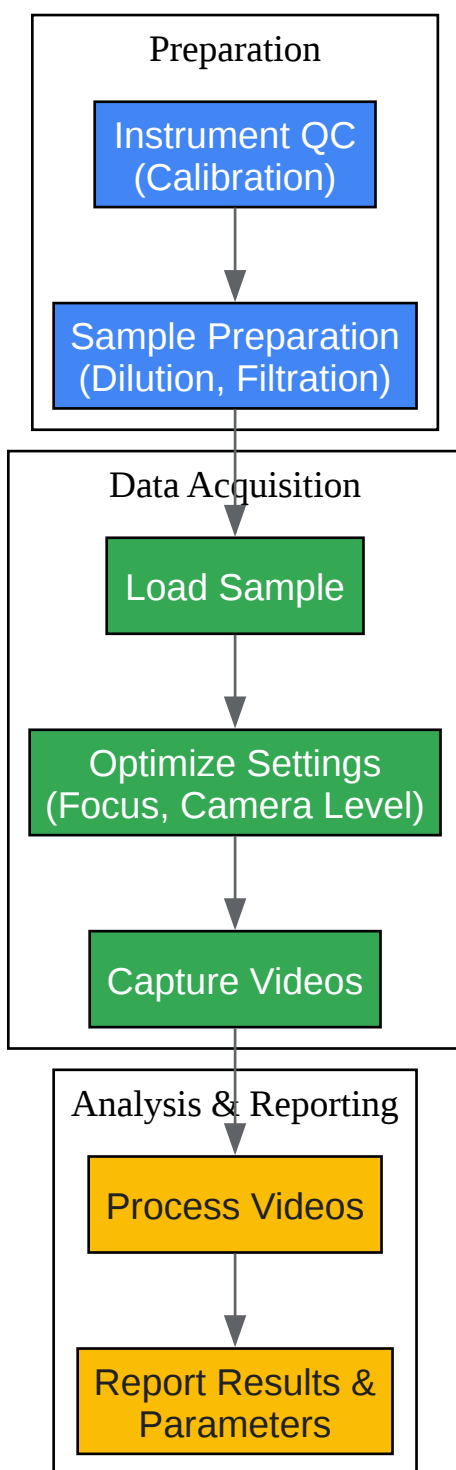
Visualizing the Path to Reproducible NTA Data

To further clarify the key relationships and workflows for achieving high-quality NTA data, the following diagrams have been generated using Graphviz.



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Caption: Key factors influencing the reproducibility and repeatability of NTA measurements.



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Caption: Standardized workflow for achieving reproducible NTA measurements.

In conclusion, while NTA is a powerful tool, its effective use requires a thorough understanding of the factors that can influence data quality. By implementing standardized protocols, carefully controlling experimental variables, and being transparent in reporting, researchers can significantly enhance the reproducibility and repeatability of their NTA measurements, leading to more reliable and impactful scientific conclusions.

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